![molecular formula C22H19N3O3S2 B3504415 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B3504415.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)-4-quinolinecarboxamide, commonly known as TAS-116, is a small molecule inhibitor that has shown promising results in cancer treatment. It belongs to the class of quinolinecarboxamides and is designed to target the heat shock protein 90 (Hsp90), a molecular chaperone that plays a crucial role in cancer cell survival and proliferation.
Mécanisme D'action
TAS-116 binds to the ATP-binding site of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)-4-quinolinecarboxamide, preventing its chaperone function and leading to the degradation of client proteins that are essential for cancer cell survival and proliferation. This results in the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
TAS-116 has been shown to inhibit the proliferation of various types of cancer cells, including breast, lung, prostate, and colon cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, TAS-116 has antiangiogenic effects, which may contribute to its antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of TAS-116 is its high potency and selectivity for N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)-4-quinolinecarboxamide, which makes it a promising candidate for cancer treatment. However, one of the limitations of TAS-116 is its poor solubility, which may limit its bioavailability and efficacy in vivo. In addition, more studies are needed to evaluate the pharmacokinetics and pharmacodynamics of TAS-116 in humans.
Orientations Futures
There are several future directions for research on TAS-116. One area of research is to evaluate the efficacy of TAS-116 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of research is to develop more potent and selective N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)-4-quinolinecarboxamide inhibitors with improved pharmacokinetic and pharmacodynamic properties. Finally, more studies are needed to evaluate the safety and efficacy of TAS-116 in clinical trials.
Applications De Recherche Scientifique
TAS-116 has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies as a potent inhibitor of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)-4-quinolinecarboxamide, which is overexpressed in many cancer cells. N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)-4-quinolinecarboxamide inhibitors have been shown to induce cancer cell death and sensitize cancer cells to chemotherapy and radiation therapy. TAS-116 has also been shown to have a favorable safety profile and low toxicity in preclinical studies.
Propriétés
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]-2-thiophen-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c23-30(27,28)16-9-7-15(8-10-16)11-12-24-22(26)18-14-20(21-6-3-13-29-21)25-19-5-2-1-4-17(18)19/h1-10,13-14H,11-12H2,(H,24,26)(H2,23,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHYISYCZNANMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-chloro-8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504361.png)
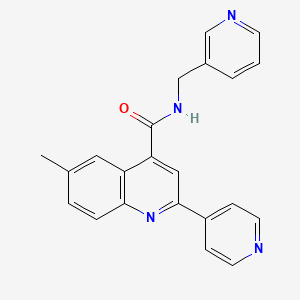
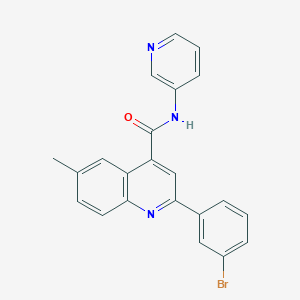
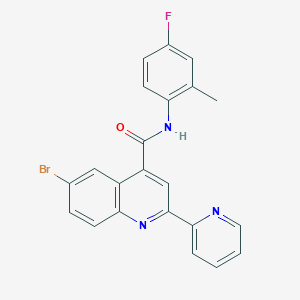
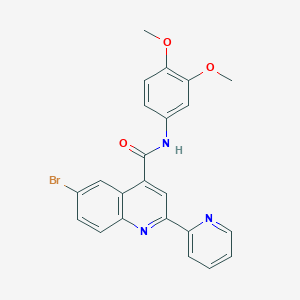
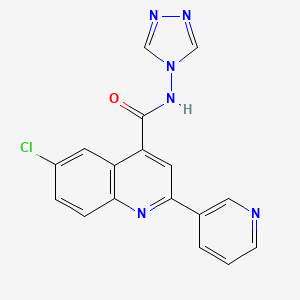

![methyl 3-({[6-bromo-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B3504405.png)
![2-(3-isopropoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3504407.png)

![N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B3504424.png)
![7-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-methylphenyl)quinoline](/img/structure/B3504430.png)